molecular formula C24H25N3O4S B3929974 1-(diphenylmethyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine

1-(diphenylmethyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine

Cat. No.: B3929974
M. Wt: 451.5 g/mol
InChI Key: FQVBHLJKWUMVLK-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a diphenylmethyl group and a 2-methyl-5-nitrobenzenesulfonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(diphenylmethyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine typically involves multiple steps. One common route includes the reaction of diphenylmethyl chloride with piperazine to form 1-(diphenylmethyl)piperazine. This intermediate is then reacted with 2-methyl-5-nitrobenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylmethyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used.

    Hydrolysis: Acidic or basic aqueous solutions are typically employed.

Major Products Formed

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Breakdown products include the corresponding sulfonic acid and piperazine derivatives.

Scientific Research Applications

1-(Diphenylmethyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(diphenylmethyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Diphenylmethyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperidine
  • 1-(Diphenylmethyl)-4-(2-methyl-5-nitrobenzenesulfonyl)morpholine

Uniqueness

1-(Diphenylmethyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-benzhydryl-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-19-12-13-22(27(28)29)18-23(19)32(30,31)26-16-14-25(15-17-26)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-13,18,24H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVBHLJKWUMVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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